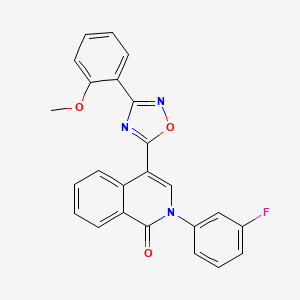
2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
説明
The compound 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one features an isoquinolin-1(2H)-one core substituted at position 2 with a 3-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at position 3 with a 2-methoxyphenyl group (Figure 1).
- 3-Fluorophenyl Substituent: Introduces electron-withdrawing effects and metabolic stability . 1,2,4-Oxadiazole Ring: A heterocycle known for enhancing bioavailability and acting as a bioisostere for ester or amide groups .
Molecular Formula: Estimated as C₂₄H₁₅FN₃O₃ (molecular weight ≈ 412.3 g/mol).
特性
IUPAC Name |
2-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O3/c1-30-21-12-5-4-11-19(21)22-26-23(31-27-22)20-14-28(16-8-6-7-15(25)13-16)24(29)18-10-3-2-9-17(18)20/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPCYDBRMNORML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one (CAS No. 945173-08-0) is a member of the isoquinoline derivatives, which have shown significant biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C19H18FN3O3
- Molecular Weight : 355.36 g/mol
- Structural Features : The compound consists of an isoquinoline core substituted with a fluorophenyl group and an oxadiazole moiety, which is known for enhancing biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies that highlight its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activity against various human cancer cell lines. For instance, compounds structurally related to this compound have been tested against:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- A549 (lung cancer)
- DU-145 (prostate cancer)
In these studies, certain derivatives showed promising results compared to standard treatments such as 5-fluorouracil. Specifically, compounds similar to the target compound exhibited IC50 values indicating effective inhibition of cell proliferation in cancerous cells .
Antimicrobial Activity
The compound's oxadiazole group is associated with various antimicrobial activities. Studies have indicated that similar oxadiazole-containing compounds demonstrate effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Research Findings and Case Studies
A selection of studies focusing on the biological evaluation of related compounds provides insight into the potential of the target compound:
| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| 1,2,4-Oxadiazole Derivatives | MCF-7 | <10 | Anticancer | |
| Oxadiazole Derivatives | E. coli | <20 | Antimicrobial | |
| Isoquinoline Derivatives | DU-145 | <15 | Anticancer |
The proposed mechanisms for the anticancer activity include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at various phases, leading to reduced cell proliferation.
類似化合物との比較
Structural Analogs and Key Differences
The following compounds share structural similarities, including isoquinolinone/phthalazinone cores and 1,2,4-oxadiazole substituents, but differ in substituent groups and biological implications (Table 1).
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
Electron-Withdrawing Groups (Cl, F) :
Electron-Donating Groups (OCH₃) :
Halogen Positioning :
- 3-Fluorophenyl (target) vs. 4-Fluorophenyl (): Spatial orientation differences may alter receptor-binding pocket interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


